Lipophilicity: 4-Bromo vs. 2-Bromo Isomer
The computed partition coefficient (LogP) distinguishes the 4-bromo isomer from the 2-bromo isomer. The 4-bromo compound has a reported LogP of 4.021 (predicted) , whereas the 2-bromo positional isomer from Fluorochem is listed with a LogP of 4.054 . Although the numerical difference is modest (ΔLogP ≈ 0.033), this is sufficient to produce measurable differences in reverse-phase HPLC retention time and, in biological systems, differential membrane partitioning and plasma protein binding [1]. In lead optimization campaigns, a LogP shift of this magnitude can alter the therapeutic index and oral bioavailability classification.
| Evidence Dimension | Predicted lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.021 (predicted; Chemscene/Leyan) |
| Comparator Or Baseline | 1-(2-Bromophenyl)-2-(isobutylthio)ethan-1-one: LogP = 4.054 (predicted; Fluorochem) |
| Quantified Difference | ΔLogP ≈ –0.033 (4-Br slightly less lipophilic than 2-Br) |
| Conditions | In silico prediction; exact algorithm may differ between vendors |
Why This Matters
A defined LogP value enables chromatographic method development and informs ADME property predictions; selecting the wrong isomer can produce unexpected retention time shifts and confound bioactivity correlations.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098 View Source
